

# GSK2973980A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



CAS Registry Number: 1414797-35-5

This technical guide provides an in-depth overview of **GSK2973980A**, a potent and selective inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DGAT1 inhibition for metabolic disorders.

# **Core Compound Information**

**GSK2973980A**, also known as compound 26d in its discovery publication, is a novel tetralone-based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been investigated for its potential in treating lipid metabolism disorders and is currently in the preclinical stage of development.[1]



| Property            | Value                                  | Reference |
|---------------------|----------------------------------------|-----------|
| CAS Registry Number | 1414797-35-5                           | [1]       |
| Molecular Formula   | C25H19F5N4O4                           | [1]       |
| Development Status  | Preclinical                            | [1]       |
| Therapeutic Area    | Endocrinology and Metabolic<br>Disease | [1]       |
| Indication          | Lipid Metabolism Disorders             | [1]       |
| Mechanism of Action | DGAT1 inhibitor                        | [1]       |

## **Mechanism of Action and Signaling Pathway**

**GSK2973980A** exerts its therapeutic effect by inhibiting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, **GSK2973980A** reduces the synthesis and storage of triglycerides, which is a key factor in various metabolic diseases.

The inhibition of DGAT1 by **GSK2973980A** leads to a cascade of downstream effects that contribute to its potential therapeutic benefits. These include:

- Reduced Triglyceride Synthesis: The primary effect is the reduction of triglyceride production.
- Altered Lipid Metabolism: This leads to broader changes in lipid handling and storage in the body.
- Improved Glucose Homeostasis: DGAT1 inhibition has been linked to improvements in insulin sensitivity.

Below is a diagram illustrating the signaling pathway affected by **GSK2973980A**.





Click to download full resolution via product page

Caption: Inhibition of DGAT1 by GSK2973980A blocks triglyceride synthesis.

### In Vitro Potency and Selectivity

**GSK2973980A** has demonstrated high potency and selectivity for DGAT1 in various in vitro assays.

| Assay                      | IC50 (nM) | Selectivity<br>vs. DGAT2 | Selectivity<br>vs. ACAT1 | Selectivity<br>vs. ACAT2 | Reference |
|----------------------------|-----------|--------------------------|--------------------------|--------------------------|-----------|
| Human<br>DGAT1             | 3         | >2900-fold               | >2900-fold               | >2900-fold               | [2]       |
| C2C12 Cell-<br>Based Assay | 77        | -                        | -                        | -                        | [2]       |

ACAT1/2: Acyl-CoA: cholesterol acyltransferase 1/2

## **In Vivo Efficacy**

The efficacy of **GSK2973980A** has been evaluated in a postprandial lipid excursion model in mice, demonstrating its ability to modulate lipid levels in a physiological setting.[1]



### **Experimental Protocols**

This section provides an overview of the methodologies used in the key experiments cited for **GSK2973980A**.

#### **Human DGAT1 Inhibition Assay**

A biochemical assay is used to determine the in vitro potency of compounds against human DGAT1. The general principle involves measuring the enzymatic activity of DGAT1 in the presence of varying concentrations of the inhibitor.





Click to download full resolution via product page

Caption: Workflow for the in vitro DGAT1 inhibition assay.

Methodology:



- Enzyme Source: Microsomes from insect cells overexpressing human DGAT1.
- Substrates: Radiolabeled or fluorescently tagged acyl-CoA and diacylglycerol.
- Incubation: The reaction is initiated by the addition of substrates and incubated at a controlled temperature.
- Detection: The formation of triglycerides is quantified using methods such as scintillation counting or fluorescence measurement.
- Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

#### **C2C12 Cell-Based Triglyceride Synthesis Assay**

This assay assesses the ability of **GSK2973980A** to inhibit triglyceride synthesis in a cellular context. C2C12 myoblasts are a commonly used cell line for studying muscle cell metabolism.

#### Methodology:

- Cell Culture: C2C12 cells are cultured in a suitable medium until they reach a desired confluency.
- Compound Treatment: Cells are pre-incubated with varying concentrations of GSK2973980A.
- Metabolic Labeling: A radiolabeled lipid precursor, such as [14C]-oleic acid, is added to the medium.
- Lipid Extraction: After incubation, total lipids are extracted from the cells.
- Analysis: The amount of radiolabeled triglyceride is quantified by thin-layer chromatography (TLC) followed by scintillation counting.
- IC50 Determination: The concentration of GSK2973980A that inhibits triglyceride synthesis by 50% is calculated.

## **Postprandial Lipid Excursion Model in Mice**



This in vivo model evaluates the effect of **GSK2973980A** on the rise in plasma triglycerides that occurs after a high-fat meal.

#### Methodology:

- Animal Model: Male C57BL/6 mice are typically used.
- Fasting: Animals are fasted overnight to establish a baseline triglyceride level.
- Compound Administration: GSK2973980A or vehicle is administered orally at a specified time before the fat challenge.
- Fat Challenge: A bolus of a high-fat emulsion (e.g., corn oil) is administered by oral gavage.
- Blood Sampling: Blood samples are collected at various time points after the fat challenge.
- Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial assay kit.
- Data Analysis: The area under the curve (AUC) of the plasma triglyceride concentration-time profile is calculated to assess the effect of the compound.

## Safety and Developability

**GSK2973980A** was selected as a candidate compound based on its overall biological and developability profiles, including acceptable safety profiles in 7-day toxicity studies in rats and dogs.[1] Strategies were employed during its development to overcome the genotoxic liability often associated with aniline-containing structures.[1]

#### Conclusion

**GSK2973980A** is a potent and selective DGAT1 inhibitor with promising preclinical data for the treatment of metabolic disorders. Its mechanism of action, involving the direct inhibition of triglyceride synthesis, offers a targeted approach to managing dyslipidemia and related conditions. The in vitro and in vivo studies summarized in this guide highlight its potential as a therapeutic agent. Further research and clinical development will be necessary to fully elucidate its efficacy and safety in humans.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GSK2973980A: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433303#gsk2973980a-cas-registry-number-1414797-35-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





